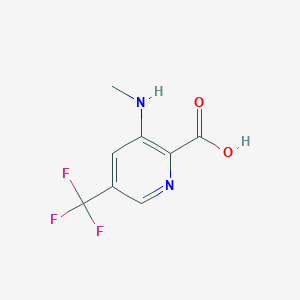

3-(Methylamino)-5-(trifluoromethyl)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

3-(methylamino)-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-12-5-2-4(8(9,10)11)3-13-6(5)7(14)15/h2-3,12H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCYJWCZASCKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CC(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Route via 2,6-Dichloro-3-trifluoromethylpyridine

A practical and efficient synthetic route starts from 2,6-dichloro-3-trifluoromethylpyridine , which undergoes regioselective nucleophilic substitution and functional group transformation to yield methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate en route to the target acid.

- Nucleophilic substitution of the 6-chloro group with methylamine derivatives (e.g., N-benzylmethylamine) to introduce the methylamino substituent at the 6-position with high regioselectivity (>98:2 ratio).

- Conversion of the 3-trifluoromethyl group into a methoxycarbonyl group by treatment with a large excess of sodium methoxide, followed by acid hydrolysis to yield the pyridine-3-carboxylic acid derivative.

This process is characterized by:

| Step | Reactant | Reagent/Condition | Product | Yield/Notes |

|---|---|---|---|---|

| 1 | 2,6-dichloro-3-trifluoromethylpyridine | Reaction with N-benzylmethylamine | 6-(N-benzyl-N-methyl)aminopyridine regioisomer | Quantitative yield, regioselectivity >98% |

| 2 | 2-methoxy-6-methylamino-3-trifluoropyridine | Sodium methoxide excess, acid hydrolysis | Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate | Excellent yield |

This method offers a practical route to the intermediate that can be further processed to the final acid.

Selective Thiolation and Functionalization of Pyridine-2-carboxylic Acid Derivatives

A patented process (Syngenta Crop Protection AG) describes the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates, which are structurally related to the target compound. This process involves:

- Starting from 3,5-dichloropyridine-2-carboxylic acid amides .

- Selective displacement of chlorine at the 3-position by thiol compounds (R4–S–R2) in the presence of a suitable base and low dielectric constant solvents (e.g., tetrahydrofuran, pyridine, anisole).

- The reaction achieves high ortho-selectivity for substitution at the 3-position, which is critical for the correct positioning of substituents on the pyridine ring.

- Subsequent hydrolysis under acidic or basic conditions yields the corresponding carboxylic acid derivatives.

The solvent polarity plays a crucial role in selectivity:

| Solvent Type | Dielectric Constant | Selectivity Outcome |

|---|---|---|

| High polarity (e.g., DMF, 36.7) | High | Para-substituted isomer favored |

| Low polarity (e.g., THF 7.6, pyridine 12.4, anisole 4.3) | Low | Ortho-substituted isomer favored (desired product) |

This method allows efficient synthesis of key intermediates for trifluoromethyl-substituted pyridine carboxylic acids with improved yields and fewer byproducts compared to traditional multi-step routes.

Additional Considerations and Process Improvements

- The regioselectivity of nucleophilic substitutions on pyridine rings bearing trifluoromethyl groups is a critical factor for successful synthesis.

- The conversion of trifluoromethyl groups to carboxylates via methoxide treatment and hydrolysis is a practical approach to introduce the carboxylic acid functionality at the 2-position.

- Use of low dielectric constant solvents enhances selectivity in thiolation reactions, minimizing undesired isomers and improving overall efficiency.

- The described processes reduce the number of reaction steps and waste generation, making them suitable for scale-up in agrochemical and pharmaceutical manufacturing.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reaction | Conditions | Outcome | Advantages |

|---|---|---|---|---|---|

| Nucleophilic substitution on 2,6-dichloro-3-trifluoromethylpyridine | 2,6-dichloro-3-trifluoromethylpyridine | Reaction with methylamine derivatives | Controlled regioselectivity, excess sodium methoxide, acid hydrolysis | Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate intermediate | High regioselectivity, practical yields |

| Selective thiolation of 3,5-dichloropyridine-2-carboxylic acid amides | 3,5-dichloropyridine-2-carboxylic acid amides | Chlorine displacement by thiol compounds | Base, low polarity solvents (THF, pyridine) | 3-substituted pyridine-2-carboxylic acid derivatives | High ortho-selectivity, fewer byproducts |

| Conversion of trifluoromethyl to carboxylate | Trifluoromethylpyridine derivatives | Sodium methoxide treatment, acid hydrolysis | Excess sodium methoxide, acidic workup | Pyridine-2-carboxylate derivatives | Efficient functional group transformation |

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-5-(trifluoromethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methylamino group can be oxidized to form the corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

3-(Methylamino)-5-(trifluoromethyl)pyridine-2-carboxylic acid is primarily used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for versatile modifications, facilitating the creation of derivatives with enhanced properties.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used in multi-step reactions to create complex structures. |

| Material Science | Serves as a precursor for specialty chemicals with tailored properties. |

Biology

In biological research, this compound is investigated for its potential as a biochemical probe . The unique functional groups can interact with biological targets such as enzymes or receptors, modulating their activity.

- Mechanism of Action : The trifluoromethyl group can significantly enhance binding affinity due to increased hydrophobic interactions, which is crucial in enzyme inhibition studies.

Medicine

The compound shows promise as a pharmaceutical intermediate in drug development. Its structural features may contribute to improved pharmacological properties.

| Therapeutic Potential | Examples |

|---|---|

| Enzyme Inhibition | Compounds with similar structures have demonstrated efficacy against reverse transcriptase and serotonin uptake inhibitors. |

| Drug Development | Ongoing research focuses on its role in developing new therapeutic agents targeting various diseases. |

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its fluorinated structure imparts unique characteristics beneficial for agrochemicals and other industrial products.

Case Studies

-

Enzymatic Activity Inhibition :

- Research indicates that compounds containing trifluoromethyl groups exhibit enhanced potency against specific enzymes. For instance, studies have shown that similar compounds significantly inhibit reverse transcriptase activity, highlighting the potential of this compound in antiviral drug development.

-

Agrochemical Applications :

- The trifluoromethyl pyridine derivatives have been successfully integrated into agrochemical formulations to protect crops from pests. The unique properties imparted by the trifluoromethyl group enhance the efficacy of these formulations.

-

Pharmaceutical Development :

- Ongoing clinical trials are exploring the use of this compound as an intermediate in synthesizing new drugs targeting neurological disorders due to its ability to cross biological membranes effectively.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-5-(trifluoromethyl)pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 3-(methylamino)-5-(trifluoromethyl)pyridine-2-carboxylic acid with structurally related pyridine derivatives:

*Calculated based on molecular formula C₈H₆F₃N₂O₂.

Key Observations:

- Substituent Reactivity : The chloro group in 3-chloro analogs (e.g., CAS 80194-68-9) allows for facile substitution with nucleophiles like methylamine, making it a precursor for synthesizing the target compound .

- Electronic Effects: The methylamino group in the target compound is electron-donating compared to the electron-withdrawing nitro group in 3-nitro analogs, altering the pyridine ring’s electronic profile and interaction with biological targets .

- Functional Group Impact : The carboxylic acid group enables metal coordination (e.g., Co(II) complexes in catalytic studies), while ester derivatives (e.g., methyl ester CAS 655235-65-7) improve membrane permeability .

Physicochemical Properties

- Solubility : The carboxylic acid group enhances aqueous solubility compared to ester or amide derivatives. For example, 5-(Trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-69-0) has higher polarity than its methyl ester counterpart (CAS 655235-65-7) .

- Boiling Point : Methyl esters (e.g., 260°C at 760 mmHg) exhibit higher volatility than carboxylic acids due to reduced hydrogen bonding .

- pKa: The nitro-substituted analog (CAS 1214333-19-3) has a lower pKa (~3.7) compared to the methylamino-substituted target compound, reflecting differences in electron density .

Biological Activity

3-(Methylamino)-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS Number: 1987078-32-9) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological contexts. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₇F₃N₂O₂

- Molecular Weight : 220.15 g/mol

- Structure : The compound features a pyridine ring with a methylamino group and a trifluoromethyl group, which are crucial for its biological activity.

1. Inhibition of Enzymatic Activity

Research indicates that compounds with trifluoromethyl groups can significantly enhance their ability to inhibit specific enzymes. For instance, studies have shown that similar compounds exhibit increased potency against various targets, including reverse transcriptase and serotonin uptake inhibitors . The presence of the trifluoromethyl group often leads to improved binding affinity due to enhanced hydrophobic interactions.

2. Interaction with Biological Macromolecules

Recent studies have demonstrated that metal complexes formed with trifluoromethyl-pyridine carboxylic acids exhibit notable binding properties with biological macromolecules such as bovine serum albumin (BSA) and calf thymus DNA (CT-DNA). For example, a study found that Zn(II) complexes with trifluoromethyl-pyridine ligands showed significant binding constants (10^5–10^6 L mol⁻¹), indicating strong interactions that could lead to biological effects such as intercalation into DNA .

Biological Activity Data

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of various pyridine derivatives, including those with trifluoromethyl substituents. The results indicated that these compounds displayed significant bacteriostatic effects against several strains of bacteria, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM .

Case Study 2: Drug Design and Development

Another research effort focused on the design of new drugs incorporating the trifluoromethyl-pyridine scaffold. The findings suggested that modifications at the pyridine ring could lead to enhanced central nervous system penetration and improved pharmacokinetic profiles, potentially making these compounds suitable for treating neurological disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Methylamino)-5-(trifluoromethyl)pyridine-2-carboxylic acid, and how can reaction parameters be optimized?

- Methodological Answer: Synthesis of pyridine derivatives often involves carboxylation or nucleophilic substitution. For example, analogous compounds like 3-(trifluoromethyl)pyridine-2-carboxylic acid are synthesized via carboxylation of 3-trifluoromethylpyridine with CO₂ under controlled pressure (5–15 atm) and temperature (80–120°C), achieving ~76% yield . For the methylamino group, a two-step approach may be required: (1) introducing the trifluoromethyl group via Ullmann coupling or directed metalation, followed by (2) methylamine substitution at position 3 using Buchwald-Hartwig amination. Key parameters include catalyst choice (e.g., Pd(OAc)₂/XPhos), solvent (toluene/DMF), and temperature (80–100°C). Purity is enhanced via recrystallization (ethanol/water) or HPLC .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer: Use orthogonal analytical techniques:

- NMR : - and -NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., methylamino δ 2.8–3.2 ppm, carboxylic acid δ 12–13 ppm).

- HPLC : C18 column with UV detection (λ = 254 nm); mobile phase = acetonitrile/0.1% TFA in water (gradient elution). Purity ≥95% is typical for pharmacological studies .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (calculated for C₈H₇F₃N₂O₂: 220.04 g/mol).

Q. What are common functionalization strategies for the pyridine core in this compound?

- Methodological Answer: The carboxylic acid at position 2 allows for esterification (via Fisher-Speier with SOCl₂/ROH) or amide coupling (EDC/HOBt). The trifluoromethyl group is typically inert but can participate in SNAr reactions under strongly basic conditions (e.g., K₂CO₃ in DMF, 100°C). The methylamino group at position 3 is reactive toward acylating agents (e.g., acetic anhydride) or alkylation (methyl iodide/K₂CO₃) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

- Methodological Answer:

- Analog Synthesis : Modify substituents systematically (e.g., replace methylamino with ethylamino, substitute trifluoromethyl with chlorine).

- Biological Assays : Test analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR for binding affinity. For example, trifluoromethylpyridine derivatives have shown activity against TRPV1 receptors .

- Computational Modeling : Perform docking (AutoDock Vina) or MD simulations (GROMACS) to correlate substituent effects with binding energy. QSAR models can prioritize analogs for synthesis .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer:

- Assay Standardization : Use internal controls (e.g., reference inhibitors) and validate cell lines for consistent expression levels.

- Orthogonal Assays : Confirm activity via SPR (binding kinetics) and functional assays (e.g., calcium flux for ion channels).

- Meta-Analysis : Compare solvent effects (DMSO tolerance ≤0.1%), pH stability, and metabolite profiling (LC-MS) to rule out degradation artifacts .

Q. What strategies improve metabolic stability for in vivo applications?

- Methodological Answer:

- Prodrug Design : Convert the carboxylic acid to an ethyl ester (improves oral bioavailability).

- Deuterium Labeling : Replace labile hydrogens (e.g., methylamino group) with deuterium to slow CYP450-mediated oxidation.

- Liver Microsome Assays : Incubate with human hepatocytes (37°C, NADPH cofactor) and monitor degradation via LC-MS/MS. Structural modifications (e.g., fluorination) are guided by metabolite identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.